3-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
Description
This compound belongs to the benzoxadiazocine family, characterized by a bicyclic core structure fused with a 1,3,5-oxadiazocine ring. The presence of a 4-fluorophenyl group at position 3 and a methyl group at position 2 distinguishes it from other derivatives.
Properties
IUPAC Name |
10-(4-fluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-17-10-14(13-4-2-3-5-15(13)21-17)19-16(22)20(17)12-8-6-11(18)7-9-12/h2-9,14H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRXROIFTIRLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=S)N2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
In terms of pharmacokinetics, the compound’s properties such as its size, polarity, and the presence of functional groups like the fluorophenyl group could influence its absorption, distribution, metabolism, and excretion (ADME). For example, the fluorine atom in the fluorophenyl group could enhance the compound’s metabolic stability, potentially improving its bioavailability .
The compound’s action could also be influenced by various environmental factors such as pH, temperature, and the presence of other molecules or ions in the body. For instance, changes in pH could affect the compound’s ionization state, potentially influencing its interaction with its targets and its pharmacokinetics .
Biological Activity
Chemical Information
- IUPAC Name : 3-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
- Molecular Formula :
- Molecular Weight : 320.42 g/mol
Structural Features
The compound features a benzoxadiazocine core, which is characterized by a fused bicyclic structure containing nitrogen and sulfur atoms. The presence of the 4-fluorophenyl group is significant as fluorine substitution in aromatic compounds often enhances biological activity.
Anticancer Activity
Research into related compounds has demonstrated promising anticancer properties. For example:
- A study on thiazole derivatives indicated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
- The mechanism of action often involves apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Compounds with similar scaffolds have been investigated for neuroprotective effects. The benzodiazocine structure is believed to interact with neurotransmitter systems, potentially offering protection against neurodegenerative diseases.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial properties of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the phenyl ring significantly influenced activity levels. This suggests that the fluorophenyl group in our compound may similarly enhance antimicrobial efficacy.
Case Study 2: Anticancer Screening
In vitro studies on thiazole derivatives revealed IC50 values ranging from 10 to 30 µM against MCF-7 cells. Given the structural similarities to our compound, it can be hypothesized that 3-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione may exhibit comparable cytotoxicity.
Summary of Findings
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Benzothiazole derivatives | Effective against S. aureus |
| Anticancer | Thiazole derivatives | Cytotoxicity in MCF-7 and A549 cells |
| Neuroprotective | Benzodiazocine analogs | Interaction with neurotransmitter systems |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Key Observations:
Methoxy/ethoxy substituents (e.g., in ) increase electron density on the aromatic ring, which could enhance binding to targets like kinases or DNA topoisomerases .
Thione vs. Sulfone/Sulfoxide :
- The thione (C=S) group in the target compound is more reactive than sulfones or sulfoxides (seen in oxidized analogs), enabling nucleophilic substitution reactions for further derivatization .
Pharmacological Potential:
- Anticancer Activity : Analogous compounds induce apoptosis via caspase-3 activation and Bcl-2 suppression (e.g., HCT-116 cells, IC₅₀ = 12.3 µM for 3-(2-methoxyphenyl) derivative) .
- Antimicrobial Properties : Ethoxy-substituted derivatives show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
Chemical Reactivity:
- The thione group undergoes oxidation to sulfonic acids under strong oxidizing conditions, while reduction yields thiols , enabling diverse synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
